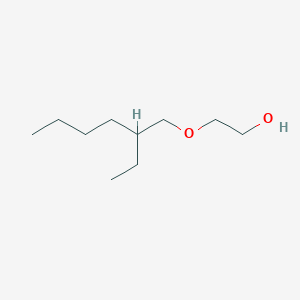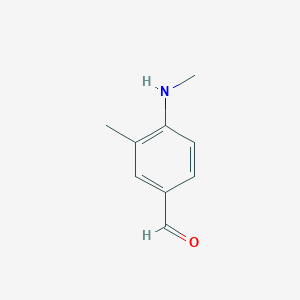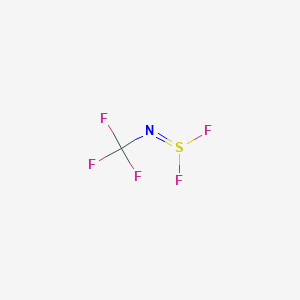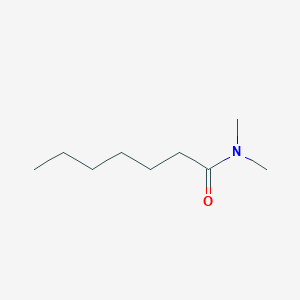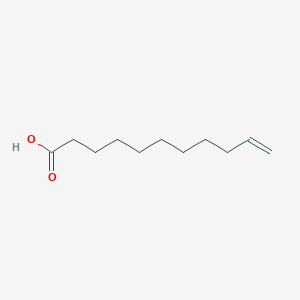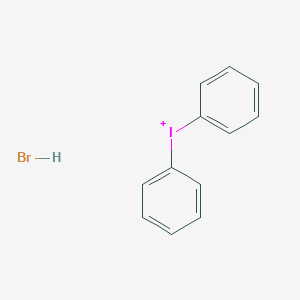
二苯基碘化溴
描述
Diphenyliodonium bromide is a salt studied for its crystal and molecular structure, among other chemical characteristics. It is typically synthesized, isolated as brown crystals, and analyzed using X-ray diffraction (XRD) to understand its structural components (Chernov'yants, Burykin, Starikova, & Rostovskaya, 2012).
Synthesis Analysis
Diphenyliodonium bromide can be synthesized through various chemical reactions, including the use of diphenyl diselenide and diphenyl disulfide in the presence of specific catalysts. These processes often involve palladium(0)-catalyzed condensation with vinylic bromides to produce related compounds in good yields (Ranu, Chattopadhyay, & Banerjee, 2006).
Molecular Structure Analysis
The molecular structure of diphenyliodonium bromide is characterized by strong intermolecular interactions between anions and cations in the crystal structure, which contribute to its stability and properties. The anions BrI2− and cations C12H10I+ are found to be nearly linear within this compound (Chernov'yants et al., 2012).
Chemical Reactions and Properties
Diphenyliodonium bromide participates in various chemical reactions, including the cleavage of diphenyl diselenide and subsequent condensation reactions. It is also involved in reactions leading to the synthesis of polybrominated diphenyl ethers (PBDEs) and serves as a building block for other chemical compounds (Teclechiel, Sundström, & Marsh, 2009).
Physical Properties Analysis
The physical properties of diphenyliodonium bromide, such as melting points and crystal structure, are determined using XRD and other analytical techniques to understand its stability, structure, and behavior in different conditions. The crystal structure analysis provides insights into its solid-state characteristics and intermolecular interactions (Chernov'yants et al., 2012).
Chemical Properties Analysis
The chemical properties of diphenyliodonium bromide, such as reactivity and interaction with other chemical entities, are crucial for understanding its utility in synthesis and reactions. Its involvement in the formation of various compounds indicates its significant role in organic synthesis and chemical research (Ranu et al., 2006).
科学研究应用
Application 1: Organic Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Diphenyliodonium bromide is used in organic synthesis as an arylating reagent for a large variety of organic and inorganic nucleophiles . It’s also used in the preparation of iodonium salts containing electron-donating or electron-withdrawing groups .
- Methods of Application: The preparation of Diphenyliodonium bromide involves the oxidation of iodoarenes with an oxidant (such as Sodium Perborate or Oxone), followed by coupling in situ with benzene and activated arenes . The product is then precipitated out with a KBr solution .
- Results or Outcomes: This method of preparation is reported to be easy, cheap, safe, and fairly effective . It’s applicable to both activated and deactivated iodoarenes .
Application 2: Catalyst and Oxidizer
- Specific Scientific Field: Chemical Research
- Summary of the Application: Diphenyliodonium bromide is used as a catalyst and oxidizer in scientific research . It’s often referred to as an iodonium salt due to its chemical structure comprising an iodonium cation and a bromide anion .
- Methods of Application: The specific methods of application can vary depending on the experiment or reaction being conducted. As a catalyst, it can be used to speed up certain chemical reactions. As an oxidizer, it can be used to provide the necessary oxygen for certain reactions to occur .
- Results or Outcomes: The results or outcomes can vary widely depending on the specific experiment or reaction. In general, the use of Diphenyliodonium bromide as a catalyst or oxidizer can help to increase the efficiency and effectiveness of certain chemical reactions .
安全和危害
Diphenyliodonium bromide should be kept away from heat/sparks/open flame/hot surfaces. It is recommended to take measures to prevent the build-up of electrostatic charge and to use explosion-proof equipment. Avoid shock and friction. Wash hands and face before breaks and immediately after handling the product .
未来方向
Research on Diphenyliodonium bromide and related compounds is ongoing. One of the main development directions in the future is the realization of temporal scale control in the context of controlling cationic polymerization to achieve macromolecular reaction engineering . Another future direction is the development of iodine (III) compounds with two aryl groups, which have been extensively used as electrophilic aryl sources .
属性
IUPAC Name |
diphenyliodanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSGXJFQQZYMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70883680 | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium bromide | |
CAS RN |
1483-73-4 | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



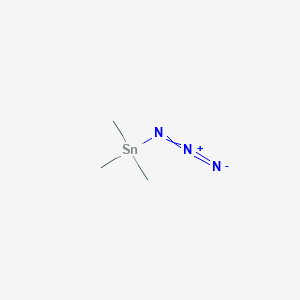
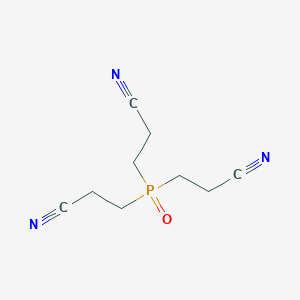

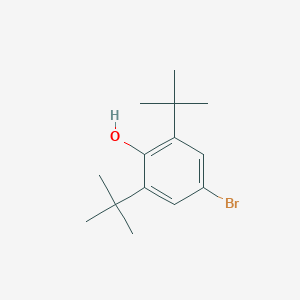
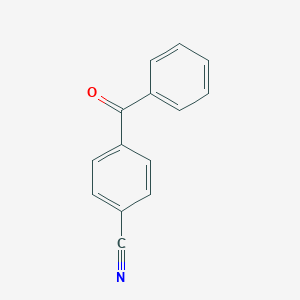

![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
